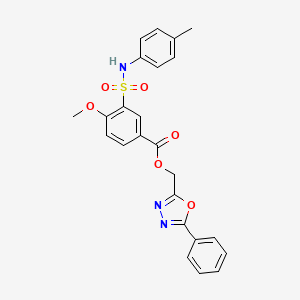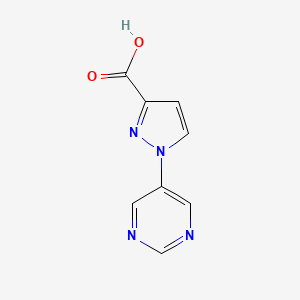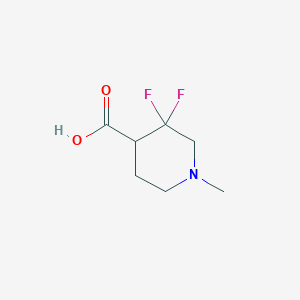
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a methoxy group, and a sulfonamide group. These functional groups suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate likely involves multiple steps, including the formation of the oxadiazole ring, the introduction of the methoxy group, and the sulfonamide group attachment. Typical reaction conditions may include:
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Methoxy Group: This can be done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide Group Attachment: This step may involve the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
The compound’s unique structure makes it a potential candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The sulfonamide group suggests potential biological activity, as sulfonamides are known for their antibacterial properties.
Medicine
The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, the compound might interact with specific enzymes or receptors, inhibiting or activating their function. The oxadiazole ring and sulfonamide group could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxybenzoate: Lacks the sulfonamide group.
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-sulfamoylbenzoate: Similar structure but different substitution pattern.
Uniqueness
The presence of both the oxadiazole ring and the sulfonamide group in (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate makes it unique, potentially offering a combination of properties not found in other compounds.
特性
分子式 |
C24H21N3O6S |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C24H21N3O6S/c1-16-8-11-19(12-9-16)27-34(29,30)21-14-18(10-13-20(21)31-2)24(28)32-15-22-25-26-23(33-22)17-6-4-3-5-7-17/h3-14,27H,15H2,1-2H3 |
InChIキー |
PLXJKALGCGCHOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC3=NN=C(O3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)

![1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068500.png)
![2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)
![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
![4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13068517.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)


